16-phenoxy tetranor Prostaglandin F2α
16-phenoxy tetranor Prostaglandin F2α
16-phenoxy PGF2α is a metabolically stable analog of PGF2α. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α.
Brand Name:
Vulcanchem
CAS No.:
51705-19-2
VCID:
VC0160338
InChI:
InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1
SMILES:
C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Molecular Formula:
C22H30O6
Molecular Weight:
390.5 g/mol
16-phenoxy tetranor Prostaglandin F2α
CAS No.: 51705-19-2
Reference Standards
VCID: VC0160338
Molecular Formula: C22H30O6
Molecular Weight: 390.5 g/mol
CAS No. | 51705-19-2 |
---|---|
Product Name | 16-phenoxy tetranor Prostaglandin F2α |
Molecular Formula | C22H30O6 |
Molecular Weight | 390.5 g/mol |
IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C22H30O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20+,21-/m1/s1 |
Standard InChIKey | FAPQZCFUFGJPFI-UEAHRUCRSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O |
SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Canonical SMILES | C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Description | 16-phenoxy PGF2α is a metabolically stable analog of PGF2α. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. |
Synonyms | 16-phenoxy tetranor PGF2α |
Reference | 1.Balapure, A.K.,Rexroad, C.E., Jr.,Kawada, K., et al. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor. Biochemical Pharmacology 38, 2375-2381 (1989). |
PubChem Compound | 5311234 |
Last Modified | Nov 11 2021 |
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